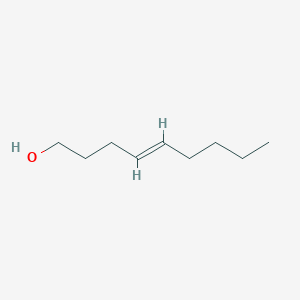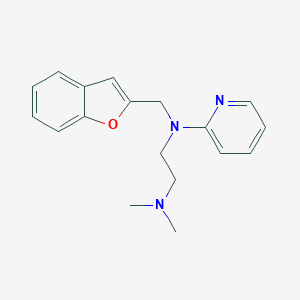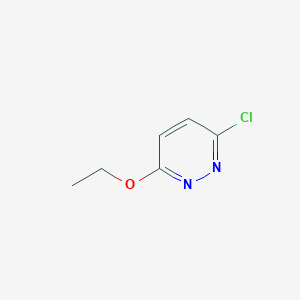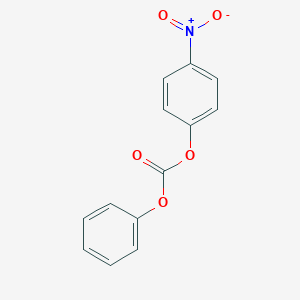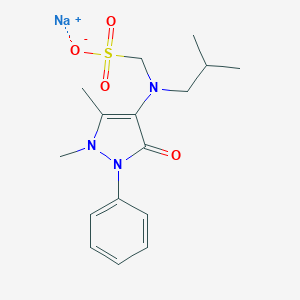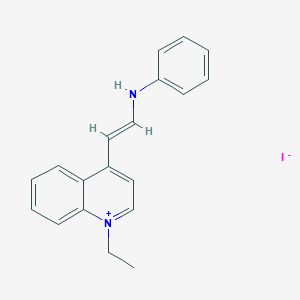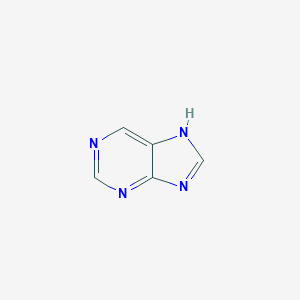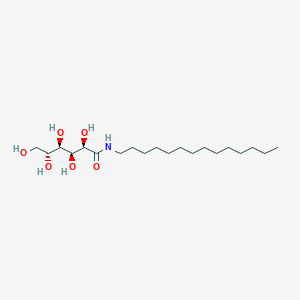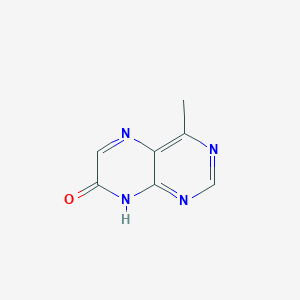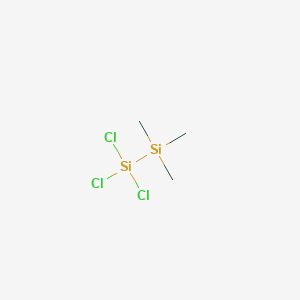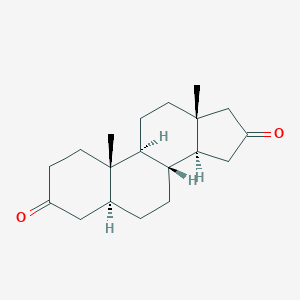
Androstane-3,16-dione, (5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androstane-3,16-dione, (5alpha)-, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes. It plays a key role in the regulation of male reproductive function and has been the subject of extensive scientific research. In
Mechanism Of Action
Androsterone exerts its effects by binding to androgen receptors in the body. This activation of androgen receptors leads to the regulation of gene expression, resulting in changes in cellular function.
Biochemical And Physiological Effects
Androsterone has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, promote bone growth, and improve cognitive function. It also plays a role in the regulation of mood and behavior, with some studies suggesting that it may have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
Androsterone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, its effects are not specific to any particular tissue or organ, making it difficult to study its effects in isolation.
Future Directions
There are several potential future directions for research on Androstane-3,16-dione, (5alpha)-. One area of interest is the development of more specific androgen receptor modulators that can selectively target certain tissues or organs. Another area of research is the identification of new therapeutic applications for Androstane-3,16-dione, (5alpha)-, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanisms underlying Androstane-3,16-dione, (5alpha)-'s effects on mood and behavior.
Synthesis Methods
Androsterone can be synthesized from dehydroepiAndrostane-3,16-dione, (5alpha)- (DHEA) or androstenedione, both of which are produced in the adrenal glands. The synthesis process involves the conversion of these precursors to Androstane-3,16-dione, (5alpha)- by a series of enzymatic reactions.
Scientific Research Applications
Androsterone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the treatment of conditions such as cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
1035-71-8 |
|---|---|
Product Name |
Androstane-3,16-dione, (5alpha)- |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1 |
InChI Key |
HPGVUTVMDZKEBU-PMBYUEKTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
synonyms |
5α-Androstane-3,16-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



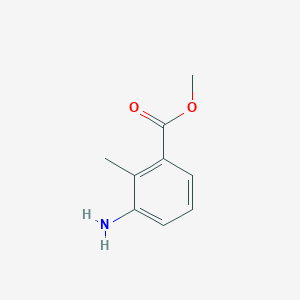
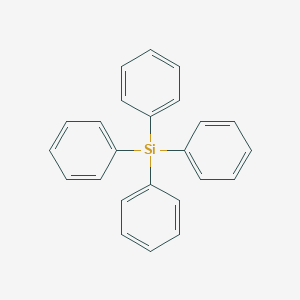
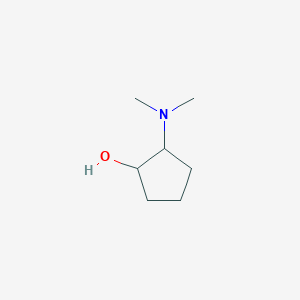
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
